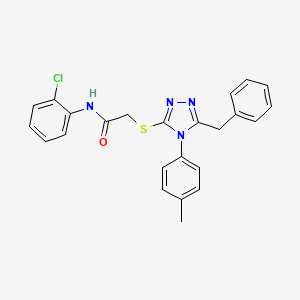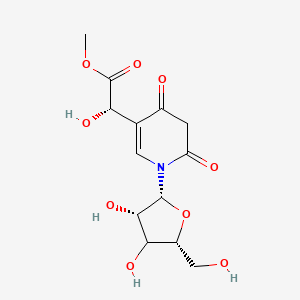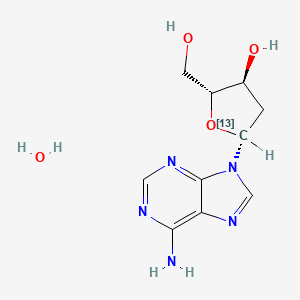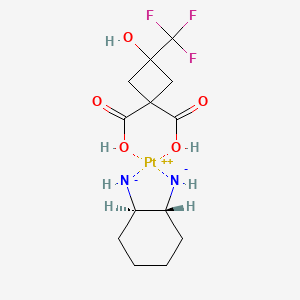
Egfr/cdk2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/cdk2-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These proteins play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR and CDK2 is associated with various cancers, making them important targets for cancer therapy .
Vorbereitungsmethoden
The synthesis of Egfr/cdk2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Egfr/cdk2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr/cdk2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 in various cancer cell lines, providing insights into potential therapeutic strategies
Cell Signaling Studies: The compound helps in understanding the signaling pathways involving EGFR and CDK2, which are crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting EGFR and CDK2.
Wirkmechanismus
Egfr/cdk2-IN-3 exerts its effects by inhibiting the activity of EGFR and CDK2. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr/cdk2-IN-3 is unique compared to other similar compounds due to its dual inhibition of both EGFR and CDK2. Similar compounds include:
Osimertinib: Targets EGFR but does not inhibit CDK2.
SNS-032: Inhibits CDK2 but does not target EGFR.
JBJ-125: A potent inhibitor of mutant EGFR but lacks CDK2 inhibition.
This compound’s ability to target both EGFR and CDK2 makes it a promising candidate for combination therapies in cancer treatment .
Eigenschaften
Molekularformel |
C30H20N6OS |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |
InChI |
InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |
InChI-Schlüssel |
SYUSDDSBFLAITM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)





![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)




